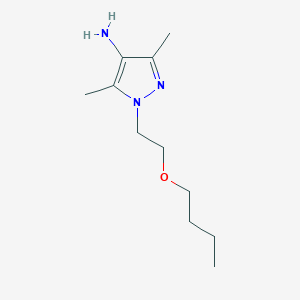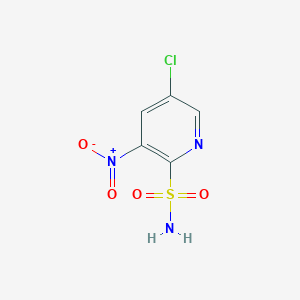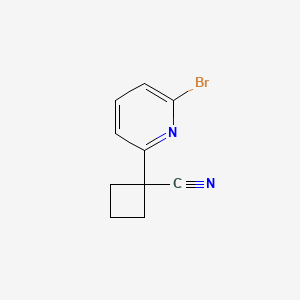
1-(2-Butoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Butoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with butoxyethyl and dimethyl groups
Métodos De Preparación
The synthesis of 1-(2-Butoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-butoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure control to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Butoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the butoxyethyl or dimethyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted pyrazoles.
Aplicaciones Científicas De Investigación
1-(2-Butoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Butoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(2-Butoxyethyl)-3,5-dimethyl-1h-pyrazol-4-amine can be compared with similar compounds such as:
2-Butoxyethyl acetate: Both compounds contain the butoxyethyl group, but differ in their core structures and functional groups.
3,5-Dimethyl-1H-pyrazole: This compound shares the pyrazole ring and dimethyl groups but lacks the butoxyethyl substitution.
Ethylene glycol monobutyl ether acetate: Similar in containing the butoxyethyl group, but with different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H21N3O |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
1-(2-butoxyethyl)-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H21N3O/c1-4-5-7-15-8-6-14-10(3)11(12)9(2)13-14/h4-8,12H2,1-3H3 |
Clave InChI |
UEGLXJDNXKUYAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCN1C(=C(C(=N1)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)









![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13534358.png)

![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)
